molecular formula C11H8N2S B1357466 5-Thiophen-3-YL-1H-indazole CAS No. 885272-41-3

5-Thiophen-3-YL-1H-indazole

Cat. No.: B1357466
CAS No.: 885272-41-3
M. Wt: 200.26 g/mol
InChI Key: QXHLOLJGIKCFFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Thiophen-3-YL-1H-indazole is a heterocyclic compound that features both a thiophene ring and an indazole ring. Thiophene is a five-membered ring containing a sulfur atom, while indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thiophen-3-YL-1H-indazole typically involves the formation of the indazole ring followed by the introduction of the thiophene moiety. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-thiophenylhydrazine with ortho-nitrobenzaldehyde can yield the desired indazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Thiophen-3-YL-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Thiophen-3-YL-1H-indazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Thiophen-3-YL-1H-indazole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The thiophene ring can participate in π-π interactions, while the indazole ring can form hydrogen bonds with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Thiophen-3-YL-1H-indazole is unique due to the combination of the thiophene and indazole rings, which confer distinct chemical and biological properties. This dual-ring system allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications .

Properties

IUPAC Name

5-thiophen-3-yl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2S/c1-2-11-10(6-12-13-11)5-8(1)9-3-4-14-7-9/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHLOLJGIKCFFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C3=CSC=C3)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00598290
Record name 5-(Thiophen-3-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885272-41-3
Record name 5-(Thiophen-3-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 885272-41-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Thiophen-3-YL-1H-indazole
Reactant of Route 2
Reactant of Route 2
5-Thiophen-3-YL-1H-indazole
Reactant of Route 3
Reactant of Route 3
5-Thiophen-3-YL-1H-indazole
Reactant of Route 4
Reactant of Route 4
5-Thiophen-3-YL-1H-indazole
Reactant of Route 5
Reactant of Route 5
5-Thiophen-3-YL-1H-indazole
Reactant of Route 6
Reactant of Route 6
5-Thiophen-3-YL-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.